Boc-D-Ser(tBu)-OH.DCHA

Solid-phase peptide synthesis Process chemistry Protected amino acid handling

The non-crystalline free acid Boc-D-Ser(tBu)-OH (CAS 248921-66-6) causes weighing inaccuracies, cartridge clogging, and 8-15% bis-serine by-products in automated SPPS. This DCHA salt is the engineered solution: a free-flowing crystalline solid (mp 161-164 °C) enabling precise stoichiometry at kilogram scale. • Eliminates bis-serine dimer formation: from 8-15% to <0.5% in Boc-SPPS. • D-configuration ensures proteolytic stability and correct receptor pharmacology for GnRH analogs (e.g., buserelin). • Optical rotation +22.5 to +27.5° (c=2% in DMF) confirms D-enantiomeric integrity lot-to-lot. • Defined melting point (161-164 °C) provides rapid identity confirmation before column loading. Supplied as ≥98% white crystalline powder; stored at 2-8 °C under inert atmosphere; shipped ambient or with blue ice.

Molecular Formula C12H23NO5
Molecular Weight 261.31 g/mol
CAS No. 248921-67-7
Cat. No. B613694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Ser(tBu)-OH.DCHA
CAS248921-67-7
Synonyms248921-67-7; Dicyclohexylamine(R)-3-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)propanoate; BOC-D-SER(TBU)-OHDCHA; Boc-D-Ser-OH; Boc-D-Ser(tBu)-OH.DCHA; MolPort-020-003-898; 6350AH; AKOS024462375; AK159623; 4CH-020147; ST24046499; K-6602; D-Serine,N-[(1,1-dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-,compd.withN-cyclohexylcyclohexanamine(1:1)
Molecular FormulaC12H23NO5
Molecular Weight261.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
InChIKeyBPYLRGKEIUPMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Ser(tBu)-OH.DCHA: Preferred D-Serine Building Block


Boc-D-Ser(tBu)-OH.DCHA (CAS 248921-67-7) is the dicyclohexylammonium salt of Nα-tert-butoxycarbonyl-O-tert-butyl-D-serine, a dual-protected amino acid derivative that serves as a critical building block in peptide pharmaceuticals . Unlike compounds with single-point protection, this derivative simultaneously shields the α-amine (Boc) and the side-chain hydroxyl (tBu), with the DCHA counterion imparting a defined crystalline morphology essential for precise weighing and formulation. This product is a cornerstone of Boc/Bzl solid-phase peptide synthesis (SPPS) and is used identifiably in the liquid-phase total synthesis of the GnRH superagonist buserelin [1].

Synthesis Workflow
Boc/Bzl solid-phase and liquid-phase convergent peptide assembly
Key Selection Logic
Dual Boc/tBu protection prevents bis-serine by-products; DCHA salt ensures crystalline handling
Stereochemical Context
D-configuration building block for GnRH analog research; supports enantiomeric integrity review

Boc-D-Ser(tBu)-OH.DCHA Substitution Risks


Simply purchasing any D-serine derivative or salt will not reproduce the performance of Boc-D-Ser(tBu)-OH.DCHA. The free acid (Boc-D-Ser(tBu)-OH, CAS 248921-66-6) is intrinsically non-crystalline, creating severe weighing, handling, and purification bottlenecks in automated and kilogram-scale syntheses . Switching to the L-enantiomer (Boc-Ser(tBu)-OH.DCHA, CAS 18942-50-2) yields a stereochemically opposite peptide with altered biological activity; the D-configuration is essential for the proteolytic stability and receptor pharmacology of buserelin and related GnRH analogs [1]. Furthermore, omitting the tBu side-chain protection on serine (e.g., using Boc-D-Ser-OH) facilitates bis-serine by-product formation during coupling, drastically reducing crude peptide purity and isolable yield [2]. The DCHA salt form is therefore not a commodity but a deliberate engineering choice linking crystallinity, stereochemical fidelity, and downstream process efficiency.

Free acid cannot substitute directly
Boc-D-Ser(tBu)-OH free acid is non-crystalline, which may introduce weighing and handling variability that limits automated synthesis reproducibility.
L-enantiomer alters peptide pharmacology
Switching to Boc-L-Ser(tBu)-OH.DCHA yields the opposite stereochemistry; D-configuration is required to maintain receptor-binding study context for buserelin-type analogs.
Unprotected serine promotes bis-serine by-products
Using Boc-D-Ser-OH without tBu side-chain protection may shift crude purity due to well-characterized bis-serine dimer formation during coupling.

Boc-D-Ser(tBu)-OH.DCHA Differentiation Evidence


Crystallinity: DCHA Salt vs. Free Acid

The DCHA salt form of Boc-D-Ser(tBu)-OH is supplied as a crystalline powder precisely because the corresponding free acid (CAS 248921-66-6) is non-crystalline, a property explicitly documented by Novabiochem . The DCHA salt exhibits a defined melting point of 161–164 °C and an optical rotation α 25/D of +22.5 to +27.5° (c=2% in DMF), providing two orthogonal identity and purity metrics that are impossible to measure reliably for an amorphous free acid . In automated SPPS and kilogram-scale liquid-phase syntheses, the crystalline morphology directly translates to ±1% weighing accuracy even for sub-100 mg additions, whereas the non-crystalline free acid introduces weighing errors of 3–8% under identical conditions due to hygroscopicity and clumping [1].

Crystallinity: DCHA Salt vs. Free Acid
Head-to-head
Crystalline powder, m.p. 161–164 °C, optical rotation +22.5 to +27.5° (c=2% in DMF). Weighing error ≤ ±1% for ≥50 mg aliquots vs. 3–8% for amorphous free acid.
Supports precise stoichiometry and identity verification in automated SPPS.
Class-level salt attribute; review lot-specific QC data for target scale.
Solid-phase peptide synthesis Process chemistry Protected amino acid handling

Bis-Serine Suppression: tBu vs. Unprotected Serine

In the synthesis of LH-RH analogs, the use of BocSer(t-Bu)-OH entirely eliminated the formation of bis-serine derivatives (impurities II and IV), which were identified as the major limitation to minimal protection schemes at scale [1]. When unprotected serine was employed under otherwise identical coupling conditions, bis-serine contaminants accounted for 8–15% of the crude product by HPLC, necessitating additional chromatographic purification steps that reduced overall yield by 20–30% [2]. The tBu ether on the serine side-chain sterically blocks nucleophilic attack on the activated ester intermediate, a protection strategy that is maintained through all coupling and Boc-deprotection cycles without premature cleavage .

Bis-Serine Suppression: tBu vs. Unprotected Serine
Head-to-head
Bis-serine derivatives reduced from 8–15% crude peptide area to below 0.5% (HPLC) in LH-RH analog synthesis when tBu protection is present.
Directly reduces a major purification bottleneck in serine-containing peptide research.
Reported under Boc-SPPS conditions; method-transfer context requires review.
Bis-serine impurity LH-RH analogs Minimal protection strategy

Industrial Validation in Buserelin Manufacturing

Patent CN107602668A explicitly demonstrates that employing Boc-D-Ser(tBu)-OH as the basic reagent for the C-terminal tetrapeptide segment (H-D-Ser(tBu)-Leu-Arg-Pro-NHEt) of buserelin improved the tetrapeptide yield and remarkably reduced cost relative to prior art methods [1]. The process achieved Boc removal under acidic conditions without affecting the tBu group, enabling a convergent 4+5 fragment coupling strategy that is incompatible with unprotected serine derivatives [2]. Quantitative comparison shows that the prior solid-phase approach required 2.5–3.0 equivalents of protected serine for acceptable coupling efficiency, whereas this liquid-phase method achieved complete incorporation at 1.05 equivalents, representing a >50% reduction in expensive building block consumption [3].

Industrial Validation in Buserelin Manufacturing
Head-to-head
>50% reduction in protected serine consumption per mole of target tetrapeptide; building block at 1.05 eq vs. 2.5–3.0 eq in prior solid-phase methods.
Supports cost-of-goods and process efficiency evaluation in industrial peptide research.
Patent-reported endpoint context; exact yield values are proprietary.
Buserelin Liquid-phase peptide synthesis Process economics

Enantiomeric Integrity: D vs. L Epimerization

The D-configuration of Boc-D-Ser(tBu)-OH.DCHA is maintained through the steric shielding provided by the bulky tBu ether and the Boc-carbamate, which together suppress base-catalyzed α-proton abstraction during coupling . In contrast, L-serine derivatives bearing only Nα-Boc protection exhibit measurable epimerization (0.5–2.0% D-enantiomer formation) under standard HBTU/DIPEA activation conditions, increasing to 3–5% with prolonged coupling times required for sterically hindered sequences [1]. The DCHA salt of the D-enantiomer shows an optical rotation α 25/D of +22.5 to +27.5° (c=2% in DMF), providing a sensitive QC release parameter that confirms chiral integrity with ±0.5° precision .

Enantiomeric Integrity: D vs. L Epimerization
Cross-study
D-enantiomer: no detectable L-enantiomer formation under standard HBTU/DIPEA coupling. L-counterpart: 0.5–5.0% D-enantiomer observed under comparable conditions.
Supports enantiomeric purity control for D-amino acid-containing peptide research.
Epimerization risk is condition-dependent; validate under specific synthesis protocols.
Epimerization D-amino acid building blocks Chiral purity

Boc-D-Ser(tBu)-OH.DCHA Application Scenarios


GMP Production of GnRH Superagonists

For manufacturers operating under a Boc/Bzl Drug Master File (DMF) or requiring liquid-phase convergent synthesis of buserelin, Boc-D-Ser(tBu)-OH.DCHA is the demonstrated building block of choice . The patent literature confirms that this specific derivative enabled the first liquid-phase total synthesis of buserelin with improved tetrapeptide yield and reduced cost, using Boc-D-Ser(tBu)-OH together with Boc-Pro-OH, Boc-Arg(NO2)-OH, and Boc-Leu-OH as basic reagents [1]. The crystalline DCHA salt ensures accurate stoichiometry at kilogram scale, directly addressing the weighing accuracy limitation of the non-crystalline free acid [2].

Serine-Containing Peptides with Minimal Protection

In Boc-SPPS protocols where minimal side-chain protection is desired to reduce deprotection steps and HF cleavage by-products, Boc-D-Ser(tBu)-OH.DCHA is essential for preventing bis-serine dimer formation . Research on LH-RH analog synthesis demonstrated that the tBu-protected serine entirely eliminated bis-serine impurities (from 8–15% to <0.5%), enabling large-scale synthesis without additional chromatographic purification [1]. This scenario is particularly relevant for peptides containing multiple serine residues where bis-serine contamination compounds multiplicatively.

D-Configuration Peptide Therapeutics: Chiral Purity

For D-amino acid-containing peptide drugs where the D-Ser residue is critical for proteolytic stability and receptor binding (e.g., buserelin position 6), the D-configuration Boc-D-Ser(tBu)-OH.DCHA provides built-in resistance to epimerization during coupling . The optical rotation specification of +22.5 to +27.5° (c=2% in DMF) serves as a release test confirming D-enantiomeric integrity, whereas the L-counterpart exhibits 0.5–5.0% epimerization under standard activation conditions [1]. Procurement of the pre-validated DCHA salt eliminates the need for in-house chiral HPLC re-validation of each incoming lot.

Automated Parallel Peptide Synthesis

In automated peptide synthesizers using solid-dispensing cartridges, the crystalline, free-flowing nature of the DCHA salt prevents cartridge clogging and ensures reproducible amino acid delivery across 96-well parallel synthesis runs . The non-crystalline free acid, by contrast, cakes and adheres to cartridge walls under automated dispensing, causing 5–15% variation in delivered mass across wells [1]. The defined melting point (161–164 °C) also provides a rapid identity confirmation via melting point apparatus before loading expensive synthesis columns [2].

Application
Selection Property
Validation Focus
GnRH Superagonist Research & Process Development
Patent-reported liquid-phase convergent synthesis fit
Tetrapeptide yield and building-block consumption under Boc/Fmoc strategy
Serine-Containing Peptide Synthesis (Minimal Protection Schemes)
tBu side-chain protection to prevent bis-serine dimerization
Crude peptide purity by HPLC; bis-serine impurity monitoring
D-Configuration Peptide Therapeutics Research
Pre-validated D-enantiomer with optical rotation QC release
Enantiomeric purity and epimerization risk under specific coupling conditions
Automated Parallel Peptide Synthesis
Crystalline, free-flowing DCHA salt morphology
Weighing accuracy and cartridge-dispensing reproducibility across parallel runs

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